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Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and relatively stable analog of
adenosine triphosphate (ATP) that acts as a selective agonist for several subtypes of P2Y
purinergic receptors, particularly the P2Y1 receptor.[1] Its ability to induce robust and
reproducible increases in intracellular calcium concentration ([Ca?*]i) makes it a valuable tool in
calcium imaging experiments. These experiments are crucial for studying a wide range of
cellular processes, including neurotransmission, inflammation, and muscle contraction.[2][3][4]
This document provides detailed application notes and protocols for the effective use of 2-MeS-
ATP in calcium imaging studies.

Mechanism of Action

2-MeS-ATP primarily exerts its effects by activating G-protein coupled P2Y receptors on the
cell surface.[2] Specifically, it shows high potency for the P2Y1 receptor.[1] Upon binding, it
initiates a signaling cascade that involves the activation of phospholipase C (PLC).[2] PLC, in
turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm
and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored
calcium into the cytosol.[2] This rapid increase in intracellular calcium can be visualized and
guantified using fluorescent calcium indicators.
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Data Presentation

The following tables summarize the quantitative data regarding the potency and efficacy of 2-

MeS-ATP and related compounds in inducing intracellular calcium responses.

Table 1: Potency of P2Y Receptor Agonists

. Receptor
Agonist Cell Type EC50 Value Reference
Subtype
Human
2-MeS-ATP P2Y1 8 nM [1]
Astrocytes
MRS2365 P2Y1 Recombinant 0.40 nM [1]
Ki=14.3 uM
ATP P2Y1 Jurkat Cells ) [5]
(antagonist)
Ki=5.7 uM
2-MeS-ATP P2Y1 Jurkat Cells ) [5]
(antagonist)
Endogenous
ATP HEK 293 Cells 1.1-15uM [6]
P2y
Endogenous
ATP CHO-K1 Cells 58 - 67 nM [6]
P2Y
ATP P2X WRK-1 Cells 30 uM [4]

Table 2: Typical Experimental Concentrations and Conditions
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Parameter Value Notes Reference(s)

The optimal
concentration should
10 nM - 100 pM be determined [718]

empirically for each

2-MeS-ATP

Concentration Range

cell type.

. Incubation time and
Fluo-4 AM Loading

) 1-5uM concentration may [O][10][11]
Concentration o
need optimization.
] Temperature can be at
Dye Loading ]
) i 30 - 60 minutes room temperature or [9][12]
Incubation Time 370

Probenecid
) Used to prevent dye
Concentration 1-25mM [10][12]
leakage from cells.

(optional)

Pluronic F-127 Aids in the dispersion
Concentration ~0.02% of the AM ester in [10][12]
(optional) aqueous media.

Experimental Protocols

This section provides a detailed protocol for a typical calcium imaging experiment using 2-MeS-
ATP with the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents

o Cells of interest (e.g., primary astrocytes, cultured cell lines)

2-MeS-ATP (trisodium salt)

Fluo-4 AM

Pluronic F-127

Probenecid (optional)
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e Dimethyl sulfoxide (DMSO)

e Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
 Cell culture medium

e Microscope slides or multi-well plates suitable for imaging

o Fluorescence microscope with appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission:
~515 nm)

Protocol: Calcium Imaging with 2-MeS-ATP and Fluo-4
AM

e Cell Preparation:

o Plate cells on glass-bottom dishes or appropriate imaging plates and culture until they
reach the desired confluency (typically 70-90%).

o On the day of the experiment, aspirate the culture medium.
e Dye Loading:

o Prepare a fresh Fluo-4 AM loading solution. For a final concentration of 2 uM Fluo-4 AM,
dilute a 1 mM stock solution in DMSO into pre-warmed HBSS.

o To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20%
Pluronic F-127 in DMSO before diluting in HBSS. The final Pluronic F-127 concentration
should be around 0.02-0.04%.

o (Optional) Add probenecid to the loading solution to a final concentration of 1-2.5 mM to
inhibit dye extrusion.

o Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or
room temperature in the dark.[9][12] The optimal loading time and temperature should be
determined for each cell type.

e Washing:
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o After incubation, gently wash the cells two to three times with pre-warmed HBSS to
remove excess dye.

o Add fresh, pre-warmed HBSS to the cells for imaging.

e Baseline Fluorescence Measurement:

o Place the plate on the fluorescence microscope stage and allow the cells to equilibrate for
5-10 minutes.

o Acquire baseline fluorescence images for 1-2 minutes before adding 2-MeS-ATP. This is
crucial for establishing a stable baseline against which the response will be measured.

e Stimulation with 2-MeS-ATP:
o Prepare a stock solution of 2-MeS-ATP in distilled water or buffer.

o To stimulate the cells, carefully add the 2-MeS-ATP solution to the imaging buffer to
achieve the desired final concentration (e.g., in the range of 10 nM to 100 puM). Ensure
rapid and even mixing.

o Immediately begin acquiring images to capture the resulting calcium transient. The
imaging frequency should be high enough to resolve the kinetics of the calcium response
(e.g., one frame every 1-5 seconds).

» Data Acquisition and Analysis:

o

Continue recording fluorescence for several minutes after the addition of 2-MeS-ATP to
observe the full calcium response, including the peak and subsequent decay.

o Analyze the data by selecting regions of interest (ROIs) around individual cells.

o Quantify the change in fluorescence intensity over time. The data is typically presented as
a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (Fo), i.e.,
F/Fo.

o From the kinetic data, parameters such as the peak amplitude, time to peak, and duration
of the calcium transient can be determined.[13][14]
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Mandatory Visualizations
Signaling Pathway of 2-MeS-ATP-Induced Calcium
Release

2-MeS-ATP Signaling Pathway for Intracellular Calcium Release
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Caption: Signaling cascade initiated by 2-MeS-ATP binding to P2Y1 receptors.

Experimental Workflow for Calcium Imaging
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Experimental Workflow for 2-MeS-ATP Calcium Imaging

1. Cell Seeding & Culture

2. Prepare Fluo-4 AM Loading Solution

3. Dye Loading (30-60 min)

'

4. Wash Cells (2-3 times)

5. Baseline Fluorescence Recording (1-2 min)

6. Add 2-MeS-ATP

7. Record Calcium Transients

8. Data Analysis (ROI selection, F/Fo calculation)

Click to download full resolution via product page

Caption: Step-by-step workflow for a calcium imaging experiment using 2-MeS-ATP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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